2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-2-yl)acetamide
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Overview
Description
2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thia-azatricyclic core, and a pyridinyl acetamide moiety. The combination of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thia-azatricyclic core through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Coupling of the pyridinyl acetamide moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput synthesis techniques.
- Implementation of continuous flow chemistry for efficient reaction scaling.
- Purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potential oxidation of the thia-azatricyclic core.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution on the chlorophenyl group.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Major products formed from these reactions would depend on the specific reaction conditions but may include:
- Hydroxylated derivatives.
- Reduced analogs.
- Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it may serve as a probe for studying biological pathways or as a potential therapeutic agent due to its unique structure.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
- Binding to specific enzymes or receptors.
- Modulation of signaling pathways.
- Interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thia-azatricyclic derivatives or chlorophenyl-containing molecules. Examples include:
- 2-[6-(4-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-2-yl)acetamide.
- 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-3-yl)acetamide.
Uniqueness
The uniqueness of 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-2-yl)acetamide lies in its specific combination of functional groups and its potential to exhibit diverse chemical and biological activities.
Properties
IUPAC Name |
2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2S/c21-12-4-3-5-13(8-12)27-18-15(10-23-27)19(29)26-14(11-30-20(26)25-18)9-17(28)24-16-6-1-2-7-22-16/h1-8,10,14H,9,11H2,(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGWYCPRFLMEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)NC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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